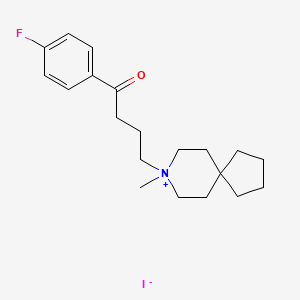
8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(4.5)decane iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(4.5)decane iodide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a fluorobenzoyl group, a propyl chain, and a spirodecane structure, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(4.5)decane iodide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Fluorobenzoyl Intermediate: This step involves the reaction of p-fluorobenzoic acid with a suitable reagent to form the fluorobenzoyl chloride.
Attachment of the Propyl Chain: The fluorobenzoyl chloride is then reacted with a propylamine to form the fluorobenzoylpropyl intermediate.
Formation of the Spirodecane Structure: The final step involves the cyclization of the fluorobenzoylpropyl intermediate with a suitable spirodecane precursor under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(4.5)decane iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may include the use of nucleophiles or electrophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(4.5)decane iodide has several applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(4.5)decane iodide involves its interaction with specific molecular targets. The fluorobenzoyl group and spirodecane structure allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Spiroperidol: A compound with a similar spirodecane structure but different functional groups.
Spiropitan: Another related compound with variations in the propyl chain and fluorobenzoyl group.
Uniqueness
8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(45)decane iodide is unique due to its specific combination of functional groups and spirodecane structure, which confer distinct chemical and biological properties
Properties
CAS No. |
1096-06-6 |
|---|---|
Molecular Formula |
C20H29FINO |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(8-methyl-8-azoniaspiro[4.5]decan-8-yl)butan-1-one;iodide |
InChI |
InChI=1S/C20H29FNO.HI/c1-22(15-12-20(13-16-22)10-2-3-11-20)14-4-5-19(23)17-6-8-18(21)9-7-17;/h6-9H,2-5,10-16H2,1H3;1H/q+1;/p-1 |
InChI Key |
DTKAZBUMPMFMOW-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCC2(CCCC2)CC1)CCCC(=O)C3=CC=C(C=C3)F.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


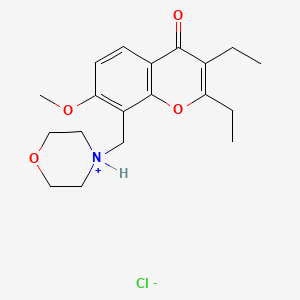
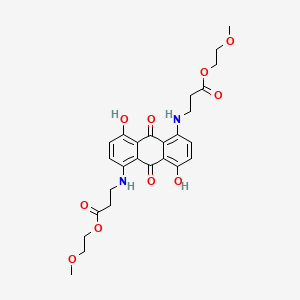
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methyl-[(2-methylpropan-2-yl)oxy]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13763074.png)
![N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B13763082.png)
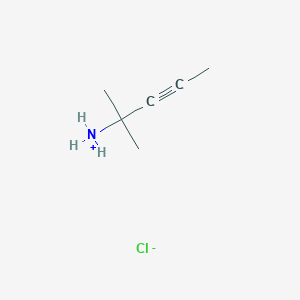
![3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole](/img/structure/B13763087.png)

![(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride](/img/structure/B13763092.png)
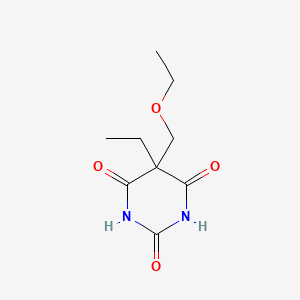
![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate](/img/structure/B13763103.png)
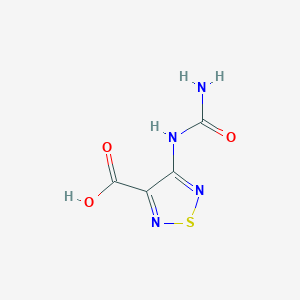
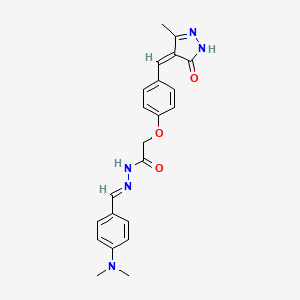

![1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one](/img/structure/B13763123.png)
